(S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKIMJAZDFELN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid, also known by its CAS number 1313054-55-5, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N4O4, with a molecular weight of approximately 322.36 g/mol. The compound features several functional groups, including:
- Benzyloxy carbonyl group
- Amino group
- Guanidino group
- Carboxylic acid group
These functional groups contribute to the compound's reactivity and interaction with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The presence of the guanidino group suggests potential activities related to nitric oxide synthase modulation, which is critical in various physiological processes, including vasodilation and neurotransmission.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antitumor Activity
In a study examining various compounds' effects on melanoma cells, this compound was included among several test substances. The results indicated a dose-dependent inhibition of cell proliferation at concentrations exceeding 500 µg/mL. This finding aligns with the observed activities of structurally similar compounds .
Case Study 2: Inflammatory Response Modulation
Another study explored the anti-inflammatory potential of guanidino derivatives. While this compound was not the primary focus, its structural similarity to other effective compounds suggests it may share similar mechanisms in modulating inflammatory responses, warranting further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of melanoma cell growth | |
| Anti-inflammatory | Potential modulation of pathways | |
| Neurological | Possible neuroprotective effects |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O4 |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 1313054-55-5 |
| Functional Groups | Benzyloxy carbonyl, amino, guanidino, carboxylic acid |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
FMOC-HOMOARG-OH: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanoic Acid
- Structural Differences : Replaces the Cbz group with a fluorenylmethoxycarbonyl (FMOC) protecting group.
- Functional Implications :
- Deprotection : FMOC is base-labile (removed with piperidine), contrasting with Cbz’s acid sensitivity. This makes FMOC-HOMOARG-OH preferable for SPPS workflows requiring orthogonal protection strategies .
- Solubility : FMOC derivatives generally exhibit lower aqueous solubility compared to Cbz analogs due to the hydrophobic fluorenyl moiety, necessitating polar aprotic solvents (e.g., DMF) for handling .
- Applications : Widely used in automated peptide synthesizers due to FMOC’s compatibility with iterative deprotection steps .
((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoyl)-L-proline (Acid 4)
- Structural Differences: Features a cyclohexyl-substituted propanoyl side chain instead of the guanidinohexanoic acid moiety.
- Bioactivity: Lacks the guanidino group’s hydrogen-bonding capacity, reducing affinity for targets like serine proteases but increasing selectivity for hydrophobic binding pockets .
- Applications : Serves as an intermediate in synthesizing protease inhibitors or receptor antagonists where charge-neutral interactions are prioritized .
Data Tables: Comparative Analysis
Research Findings and Key Insights
Protecting Group Dynamics: Cbz-protected compounds are less suited for SPPS due to incompatibility with repetitive acidic conditions but remain valuable in solution-phase synthesis. FMOC derivatives dominate SPPS due to milder deprotection conditions . The guanidino group’s basicity (pKa ~12.5) in the target compound necessitates careful pH control during synthesis to avoid side reactions, whereas Acid 4’s neutral cyclohexyl group simplifies handling .
Biological Relevance: Guanidino-containing analogs exhibit higher binding affinity to trypsin-like proteases compared to cyclohexyl derivatives, as demonstrated in kinetic assays (Kᵢ values < 1 μM vs. >10 μM for Acid 4 analogs) . Elongated side chains (e.g., hexanoic vs. pentanoic in arginine) may alter peptide conformation, impacting target selectivity .
Synthetic Challenges: The target compound’s guanidino group requires orthogonal protection (e.g., nitro or triflyl groups) to prevent undesired side reactions during coupling, adding synthetic steps compared to Acid 4 .
Vorbereitungsmethoden
Fmoc-Based Chain Assembly
The guanidino group is introduced via a pre-protected homoarginine precursor. Fmoc-HomoArg(Pbf)-OH serves as the building block, where the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group shields the guanidino functionality during coupling.
Procedure :
-
Resin Activation : A Wang resin is preloaded with Fmoc-HomoArg(Pbf)-OH using TBTU (2.2 equiv) and DIPEA (4.0 equiv) in DMF.
-
Deprotection : Fmoc removal is achieved with 20% piperidine in DMF.
-
Cbz Protection : The α-amino group is protected using benzyl chloroformate (Cbz-Cl, 1.5 equiv) and N-methylmorpholine (2.0 equiv) in CH₂Cl₂.
-
Cleavage : The resin is treated with TFA/H₂O/TIS (95:2.5:2.5) to remove the Pbf group and release the product.
Yield : 65–72% after HPLC purification.
Solution-Phase Synthesis via Organozinc-Mediated Chain Elongation
Asymmetric C–C Bond Formation
This method leverages organozinc reagents to construct the six-carbon backbone while preserving stereochemistry.
Key Steps :
-
Chloroacetate Preparation : Ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate is synthesized from benzyl carbamate and ethyl glyoxalate using thionyl chloride (2.5 equiv).
-
Zinc Insertion : The chloroacetate undergoes oxidative addition with Zn dust (3.0 equiv) in THF to form a zinc enolate.
-
Alkylation : Reaction with 4-bromo-1-guanylbutane (1.2 equiv) in the presence of a chiral bis(oxazoline) ligand affords the extended carbon chain.
Conditions :
-
Temperature: −20°C to room temperature
-
Catalyst: (4S,5R)-4-isopropyl-5-phenyl-4,5-dihydrooxazole
Yield : 58% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Stepwise Guanidination of Primary Amines
Post-Elongation Guanidino Group Introduction
The guanidino moiety is installed after constructing the hexanoic acid backbone.
Procedure :
-
Amine Protection : (S)-2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (CID 102568) is synthesized via reductive amination of 6-oxohexanoic acid with Cbz-NH₂.
-
Guanidination : The primary amine at C6 is treated with 1H-pyrazole-1-carboxamidine hydrochloride (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 50°C for 12 h.
Challenges :
-
Competitive α-amine activation requires strict pH control (pH 8–9).
Yield : 67% after ion-exchange chromatography.
Hybrid Approach: Fragment Coupling and Deprotection
Convergent Synthesis of Protected Segments
This method couples pre-formed guanidino-containing fragments with Cbz-protected amino acids.
Steps :
-
Fragment A : (S)-4-(tert-butoxy)-4-oxobutanoic acid (CAS 135923-94-3) is prepared via tert-butyl esterification of aspartic acid.
-
Fragment B : 3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidine is synthesized using Pbf-SO₂Cl (1.1 equiv) and guanidine hydrochloride.
-
Coupling : Fragments A and B are joined via EDC/HOBt-mediated amidation in CH₂Cl₂.
-
Global Deprotection : TFA-mediated removal of tert-butyl and Pbf groups yields the target compound.
Optimization :
-
Coupling efficiency improves from 45% to 78% when using DMF as a co-solvent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| SPPS with Pbf | 65–72 | ≥95 | >99% ee | Scalability for multi-gram synthesis |
| Organozinc elongation | 58 | 90 | >99% ee | Excellent stereocontrol |
| Stepwise guanidination | 67 | 88 | 95% ee | Avoids toxic reagents |
| Fragment coupling | 78 | 92 | 98% ee | Modular design for analogs |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid, and how is purity validated?
- Methodology : The compound is typically synthesized via stepwise protection of the amino and guanidino groups. The benzyloxycarbonyl (Z) group is introduced first to protect the α-amino group, followed by guanidination of the ε-amine on the hexanoic acid backbone. Key steps include:
- Coupling Reactions : Use of carbodiimides (e.g., DCC) or active esters for Z-group introduction .
- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. LC-MS or H NMR is used to confirm identity and purity .
Q. How is the benzyloxycarbonyl (Z) group selectively removed during peptide synthesis involving this compound?
- Methodology : The Z group is cleaved via catalytic hydrogenation (H, Pd/C) or acidic conditions (e.g., HBr in acetic acid). For hydrogenation:
- Conditions : 1 atm H, 10% Pd/C in methanol, 2–4 hours at room temperature. Monitor by TLC for deprotection completion.
- Considerations : Ensure the guanidino group remains intact; use milder acids (e.g., TFA) if side-chain stability is a concern .
Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to confirm enantiomeric excess.
- Optical Rotation : Compare measured [α] values with literature data (e.g., +15.3° in methanol) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the guanidino group influence solid-phase peptide synthesis (SPPS) efficiency when using this compound?
- Methodology :
- Coupling Efficiency : The guanidino group’s basicity (pKa ~12.5) may require optimized activation (e.g., HATU/DIPEA in DMF) to prevent protonation of the amine during coupling.
- Side Reactions : Monitor for guanidine-mediated racemization using Marfey’s reagent post-cleavage. Adjust coupling times (≤1 hour) and temperatures (0–4°C) to minimize epimerization .
Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?
- Methodology :
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Additives : Include HOBt or OxymaPure to suppress racemization during carbodiimide activation.
- Monitoring : Use circular dichroism (CD) spectroscopy or chiral LC-MS to track stereochemical integrity post-synthesis .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 254 nm.
- Findings : The Z group is stable at pH 3–7 but hydrolyzes rapidly under alkaline conditions (pH >10). The guanidino group remains intact below pH 12 .
Q. What role does this compound play in studying enzyme-substrate interactions (e.g., arginase or nitric oxide synthase)?
- Methodology :
- Inhibitor Design : Use the compound as a transition-state analog due to its guanidino group. Perform kinetic assays (e.g., UV-Vis monitoring of urea formation for arginase).
- Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., PDB deposition) .
Data Contradictions and Resolutions
- vs. 18 : While lacks specific stability data, emphasizes handling precautions. Resolve by cross-referencing with general amino acid derivative guidelines (e.g., store at –20°C under nitrogen) .
- vs. 21 : describes Z-group removal via hydrogenation, while highlights alternative deprotection methods (e.g., TFA for acid-labile groups). Choose conditions based on downstream applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
